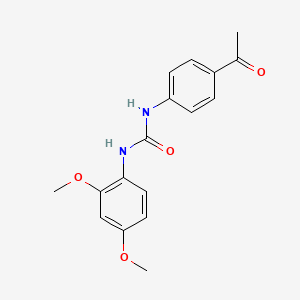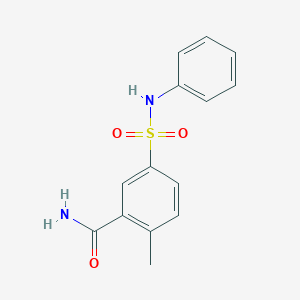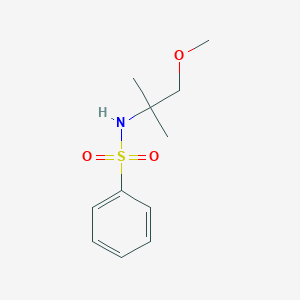
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as ADU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. ADU belongs to the class of urea-based compounds, and its chemical structure consists of an acetylphenyl and a dimethoxyphenyl group attached to a urea molecule.
作用机制
The mechanism of action of N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in various cellular processes. In cancer cells, this compound is thought to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle and prevents cell division. Inflammation is thought to be mediated through the inhibition of COX-2 activity, which reduces the production of inflammatory prostaglandins. In neurodegenerative diseases, this compound is thought to protect neurons from oxidative stress and reduce inflammation, which are both implicated in the pathogenesis of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and disrupt the formation of the mitotic spindle. In inflammation, this compound has been shown to reduce the production of inflammatory prostaglandins and cytokines. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation, which are both implicated in the pathogenesis of these diseases.
实验室实验的优点和局限性
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. This compound can be synthesized in large quantities with high purity, which is necessary for in vitro and in vivo studies. This compound has also been shown to have low toxicity in animal models, which is important for the development of potential therapeutic applications. However, this compound has some limitations for lab experiments, including its low solubility in water and the need for optimization of reaction conditions for improved yield.
未来方向
For the study of N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea include the development of more efficient synthesis methods, the optimization of reaction conditions for improved yield, and the evaluation of its potential therapeutic applications in various fields of research.
合成方法
The synthesis of N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea involves the reaction of 4-acetylphenyl isocyanate and 2,4-dimethoxyaniline in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of water. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学研究应用
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown promising results as a potent inhibitor of tubulin polymerization, which is necessary for cancer cell division. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, this compound has been studied for its anti-inflammatory properties, which are thought to be mediated through the inhibition of cyclooxygenase-2 (COX-2) activity. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-(4-acetylphenyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)12-4-6-13(7-5-12)18-17(21)19-15-9-8-14(22-2)10-16(15)23-3/h4-10H,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDDKQMEILLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5802795.png)
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)
![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)
![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5802815.png)

![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)
![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)

![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)